N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride
Description
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is often used in the study of potassium channels, particularly K2P2.1 (TREK-1) and K2P10.1 (TREK-2), due to its selective activation properties .
Properties
IUPAC Name |
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-10-5-6-12(11(14)9-10)16-8-7-15-13(2,3)4;/h5-6,9,15H,7-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXKQXXRALMGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC(C)(C)C)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride typically involves the reaction of 2-chloro-4-methylphenol with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol. This intermediate is then reacted with 2-methylpropan-2-amine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on potassium channels, particularly in neuronal studies.
Medicine: Explored for potential therapeutic applications due to its selective activation of potassium channels.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by selectively activating K2P2.1 (TREK-1) and K2P10.1 (TREK-2) potassium channels. This activation stabilizes an active “leak-mode” conformation, which restricts the mobility of the selectivity filter and surrounding structure. This mechanism is crucial for regulating neuronal excitability and responding to various stimuli such as lipids, temperature, and mechanical stretch .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide
- N-[2-(4-Chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide
- N-(2-chloro-4-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
Uniqueness
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride is unique due to its high selectivity for K2P2.1 (TREK-1) and K2P10.1 (TREK-2) potassium channels. This selectivity makes it a valuable tool in studying the physiological and pharmacological roles of these channels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
